1-Amino-2-(3,5-dimethylphenyl)propan-2-ol

Description

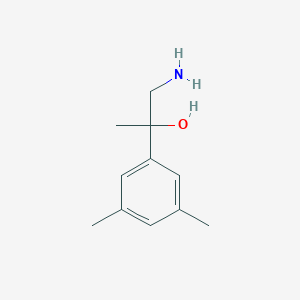

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol is a β-amino alcohol derivative featuring a propan-2-ol backbone substituted with a 3,5-dimethylphenyl group at the C2 position and an amino group at the C1 position. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. The presence of the 3,5-dimethylphenyl group enhances lipophilicity, influencing its interaction with biological targets such as enzymes or photosynthetic systems .

The hydrochloride salt of this compound (CAS: DX303) has been documented in pharmaceutical impurity catalogs, highlighting its relevance in drug synthesis and quality control . Its structural analogs, such as halogenated or methoxy-substituted derivatives, are frequently studied for their inhibitory effects on photosynthetic electron transport (PET) and aldose reductase, underscoring its versatility in structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-amino-2-(3,5-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-8-4-9(2)6-10(5-8)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3 |

InChI Key |

OBNSJEBDANJMQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(CN)O)C |

Origin of Product |

United States |

Preparation Methods

Epoxidation of 3,5-dimethylstyrene derivatives

The first step involves epoxidation of the corresponding alkene (3,5-dimethylstyrene) using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0 °C, followed by stirring at room temperature for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Quenching is performed with aqueous sodium thiosulfate and sodium bicarbonate washes, followed by organic extraction and drying over anhydrous sodium sulfate. The crude epoxide is purified by silica gel column chromatography using ethyl acetate/petroleum ether/triethylamine as eluents.

Nucleophilic ring opening with ammonia or amines

The purified epoxide is then subjected to nucleophilic attack by ammonia or a primary amine under mild conditions to afford the β-amino alcohol. For example, the epoxide dissolved in methanol/dichloromethane is treated with ammonium salts or amines in the presence of catalytic cerium chloride and sodium borohydride as reducing agents at low temperature (0 °C). After stirring and quenching with ammonium chloride solution, the product is extracted, dried, and purified by chromatography.

Example data table of yields and purities

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH2Cl2, 0 °C to RT, 2 h | 85–90 | >95 | TLC monitored, silica gel purification |

| Ring opening (amine) | Ammonia/amine, CeCl3·7H2O, NaBH4, 0 °C | 90–95 | >98 | Chromatography purification |

Preparation via Reduction of β-Nitro Alcohols

Synthesis of β-nitro alcohol precursors

β-Nitro alcohols can be prepared by Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds or by epoxidation followed by nitro substitution. These intermediates serve as substrates for reduction to the target amino alcohol.

Reduction to amino alcohol

The β-nitro alcohol is reduced using sodium borohydride or borane complexes to the corresponding β-amino alcohol. This method is economical and scalable for multigram synthesis. The reaction is typically performed in methanol or ethanol at low temperatures, followed by work-up involving aqueous quenching and extraction.

Purification and characterization

The crude product is purified by recrystallization or chromatographic methods. Characterization is done by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), high-resolution mass spectrometry (HR-MS), and melting point analysis to confirm structure and stereochemistry.

Additional Methodological Notes

- Solvent selection: Dichloromethane, ethyl acetate, and diethyl ether are commonly used solvents for extraction and crystallization steps due to their favorable solubility profiles for amino alcohols and intermediates.

- Salt formation and resolution: Optical purity can be enhanced by forming diastereomeric salts with acids such as trans-cinnamic acid, followed by recrystallization.

- Reaction monitoring: TLC and NMR spectroscopy are standard tools for monitoring reaction progress and purity.

- Safety considerations: Handling of peracids and borohydride reagents requires appropriate safety protocols due to their oxidizing and reducing properties, respectively.

Summary Table of Key Preparation Parameters

| Parameter | Epoxide Ring Opening Method | β-Nitro Alcohol Reduction Method |

|---|---|---|

| Starting materials | 3,5-dimethylstyrene, m-CPBA | β-nitro alcohol intermediates |

| Key reagents | m-CPBA, ammonia/primary amine, CeCl3·7H2O, NaBH4 | Sodium borohydride or borane complexes |

| Reaction conditions | 0 °C to RT, 2–4 h | Low temperature, methanol/ethanol solvent |

| Purification | Silica gel chromatography, recrystallization | Recrystallization, chromatography |

| Typical yield (%) | 85–95 | 80–90 |

| Characterization | NMR, HR-MS, melting point | NMR, HR-MS, melting point |

Chemical Reactions Analysis

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to form an amine using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-amino-2-(3,5-dimethylphenyl)propan-2-one.

Scientific Research Applications

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-2-(3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Enzyme Inhibition

Unlike spirobenzo-oxazine analogs (e.g., aldose reductase inhibitors), this compound lacks a rigid bicyclic structure, resulting in weaker binding to enzymes like aldose reductase (IC₅₀ >100 µM vs. <1 µM for optimized inhibitors) .

Physicochemical and Solid-State Properties

Crystallographic studies of related N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide reveal that the 3,5-dimethyl substitution induces a monoclinic crystal system (space group P2₁/c) with two molecules per asymmetric unit. This contrasts with simpler analogs (e.g., 3-chlorophenyl derivatives), which crystallize in orthorhombic systems, highlighting steric effects on packing efficiency .

Biological Activity

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol, also known as (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol, is a chiral compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group and a hydroxyl group, which are crucial for its biological interactions. Its molecular formula is CHNO, with a molecular weight of 179.26 g/mol. The presence of these functional groups allows the compound to engage in hydrogen bonding and electrostatic interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's chiral nature enables it to fit into active sites of these targets, modulating their activity. The exact pathways involved may vary based on the context of use.

Key Mechanisms:

- Enzyme Modulation: The compound can inhibit or activate specific enzymes through binding interactions.

- Receptor Binding: It may act as a ligand for certain receptors, influencing signaling pathways.

Biological Activities

Research indicates that this compound may exhibit various therapeutic properties, including:

- Antioxidant Activity: Studies have shown that similar compounds possess significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

- Antimicrobial Properties: The structural similarities to other known antimicrobial agents suggest potential efficacy against various pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Inhibition of oxidative stress | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme Inhibition | Modulation of glutathione S-transferase |

Case Study: Antioxidant Activity

A study investigating the antioxidant properties of related compounds found that they effectively reduced reactive oxygen species (ROS) in vitro. This suggests that this compound may similarly protect cells from oxidative damage .

Case Study: Antimicrobial Potential

Research on phenylpropanoids has highlighted the antimicrobial activity associated with compounds containing the 2,5-dimethylphenyl scaffold. This indicates that this compound could be explored further as a candidate for developing new antimicrobial agents targeting resistant strains of bacteria and fungi .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-Amino-2-(3,5-dimethylphenyl)propan-2-ol be optimized for high yield and purity?

- Methodological Answer : The synthesis can be optimized via a nitroalkene intermediate formed by reacting 3,5-dimethylbenzaldehyde with nitromethane under basic conditions (e.g., NaOH), followed by catalytic hydrogenation. Continuous flow reactors improve yield and purity by enabling precise control of temperature and reaction time, minimizing side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the presence of amino (-NH2) and hydroxyl (-OH) groups, and to analyze aromatic proton environments. High-resolution mass spectrometry (HRMS) validates the molecular formula (C11H17NO). HPLC with a polar stationary phase (e.g., C18 column) assesses purity (>98%). For stereochemical resolution, X-ray crystallography or chiral HPLC with a cellulose-based column can differentiate enantiomers .

Q. What strategies improve the solubility and stability of this compound in aqueous solutions?

- Methodological Answer : Convert the free base to its hydrochloride salt to enhance aqueous solubility. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity per ICH guidelines) identify optimal storage parameters. Lyophilization or storage in anhydrous DMSO at -20°C prevents hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets?

- Methodological Answer :

- Binding Kinetics : Use surface plasmon resonance (SPR) to measure real-time binding affinity (KD) with target proteins.

- Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and identify key residues.

- Validation : Conduct in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate depletion) under physiologically relevant pH (7.4) and temperature (37°C) .

Q. How can contradictions in reported biological activities (e.g., cytotoxicity vs. cytoprotection) be resolved?

- Methodological Answer :

- Stereochemical Analysis : Isolate enantiomers via chiral chromatography and test each for activity.

- Assay Standardization : Use uniform cell lines (e.g., HEK293) and control for batch-to-batch variability in compound purity (≥95% by HPLC).

- Orthogonal Validation : Cross-validate results using LC-MS for metabolite profiling and RNA-seq to identify differentially expressed genes linked to observed effects .

Q. What mechanistic approaches elucidate the compound’s role in modulating enzyme activity?

- Methodological Answer :

- Isotopic Labeling : Synthesize 15N-labeled analogs to track metabolic incorporation via NMR or LC-MS .

- Knock-Out Models : Use CRISPR-Cas9 to delete putative target enzymes (e.g., kinases) in cell lines, then assess the compound’s efficacy.

- Kinetic Studies : Measure enzyme inhibition constants (Ki) using steady-state kinetics with varied substrate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.